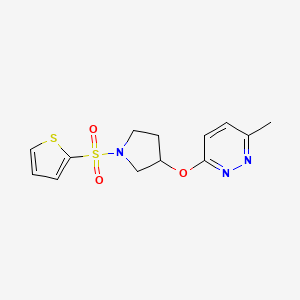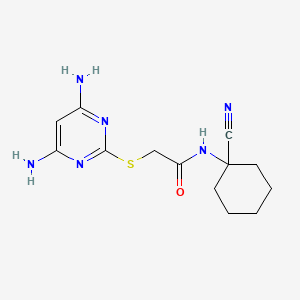
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as CCPA and has been synthesized using various methods. In
作用機序
The exact mechanism of action of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide is not fully understood. However, it is believed to act on certain receptors in the brain and spinal cord, including the NMDA receptor and the GABA receptor. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide in lab experiments is its potent and selective activity. The compound has been shown to produce significant effects at low doses, making it a useful tool for studying the underlying mechanisms of various physiological and pathological processes. However, the compound also has certain limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide. One area of interest is its potential use in the treatment of neuropathic pain, which remains a major clinical challenge. The compound could also be investigated for its potential use in the treatment of other conditions, such as anxiety and depression. Further research is needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for clinical use. Additionally, the compound could be modified to produce analogs with improved solubility and stability, which could expand its potential applications in scientific research.
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its potent and selective activity, combined with its anti-inflammatory, analgesic, and anticonvulsant properties, make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 1-cyanocyclohexylamine with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to obtain the final product.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c14-8-13(4-2-1-3-5-13)19-11(20)7-21-12-17-9(15)6-10(16)18-12/h6H,1-5,7H2,(H,19,20)(H4,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWCJYWDGXJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2728305.png)
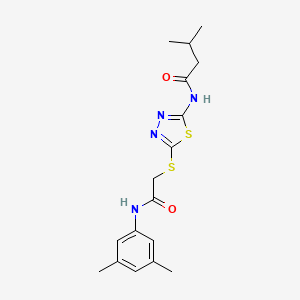
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)
![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)
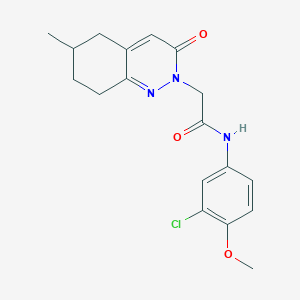

![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)
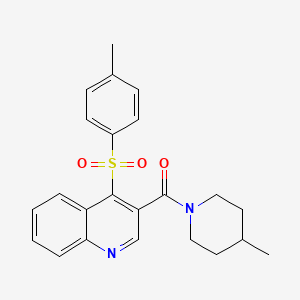
![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)
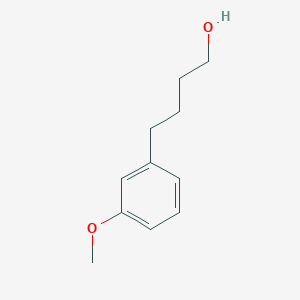
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B2728322.png)
![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2728326.png)
